molecular formula C9H15NO3 B15294102 N-isovaleryl-L-homoserine lactone

N-isovaleryl-L-homoserine lactone

Cat. No.: B15294102
M. Wt: 185.22 g/mol
InChI Key: DUHWGLQNCKHNBY-ZETCQYMHSA-N
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Description

N-isovaleryl-L-homoserine lactone is a type of N-acyl homoserine lactone, which is a class of molecules known for their role in bacterial quorum sensing. Quorum sensing is a mechanism of cell-to-cell communication that bacteria use to coordinate group behaviors such as biofilm formation, virulence, and bioluminescence. This compound specifically has an isovaleryl group as its acyl substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isovaleryl-L-homoserine lactone can be synthesized from methionine through a series of chemical reactions. The synthesis involves the formation of an intermediate, which is then cyclized to form the lactone ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

This would likely include the use of automated reactors and purification systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-isovaleryl-L-homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield an oxidized lactone, while reduction may produce a reduced lactone. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

Scientific Research Applications

N-isovaleryl-L-homoserine lactone has several scientific research applications:

Mechanism of Action

N-isovaleryl-L-homoserine lactone exerts its effects through quorum sensing. It acts as a signaling molecule that binds to specific receptor proteins in bacteria, triggering a cascade of gene expression changes. These changes lead to coordinated behaviors such as biofilm formation and virulence factor production. The molecular targets include LuxR-type receptors, which are transcriptional regulators that control the expression of quorum sensing genes .

Comparison with Similar Compounds

N-isovaleryl-L-homoserine lactone is unique among N-acyl homoserine lactones due to its branched-chain isovaleryl group. Similar compounds include:

    N-(3-oxododecanoyl)-L-homoserine lactone: Known for its role in Pseudomonas aeruginosa quorum sensing.

    N-butanoyl-L-homoserine lactone: Commonly found in various gram-negative bacteria.

    N-hexanoyl-L-homoserine lactone: Another widely studied quorum sensing molecule

These compounds share a common lactone ring structure but differ in their acyl side chains, which influence their specific roles and activities in bacterial communication.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-methyl-N-[(3S)-2-oxooxolan-3-yl]butanamide

InChI

InChI=1S/C9H15NO3/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

DUHWGLQNCKHNBY-ZETCQYMHSA-N

Isomeric SMILES

CC(C)CC(=O)N[C@H]1CCOC1=O

Canonical SMILES

CC(C)CC(=O)NC1CCOC1=O

Origin of Product

United States

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